

Application Notes: Imidazo[1,2-b]pyridazine Derivatives for Allosteric Tyk2 Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

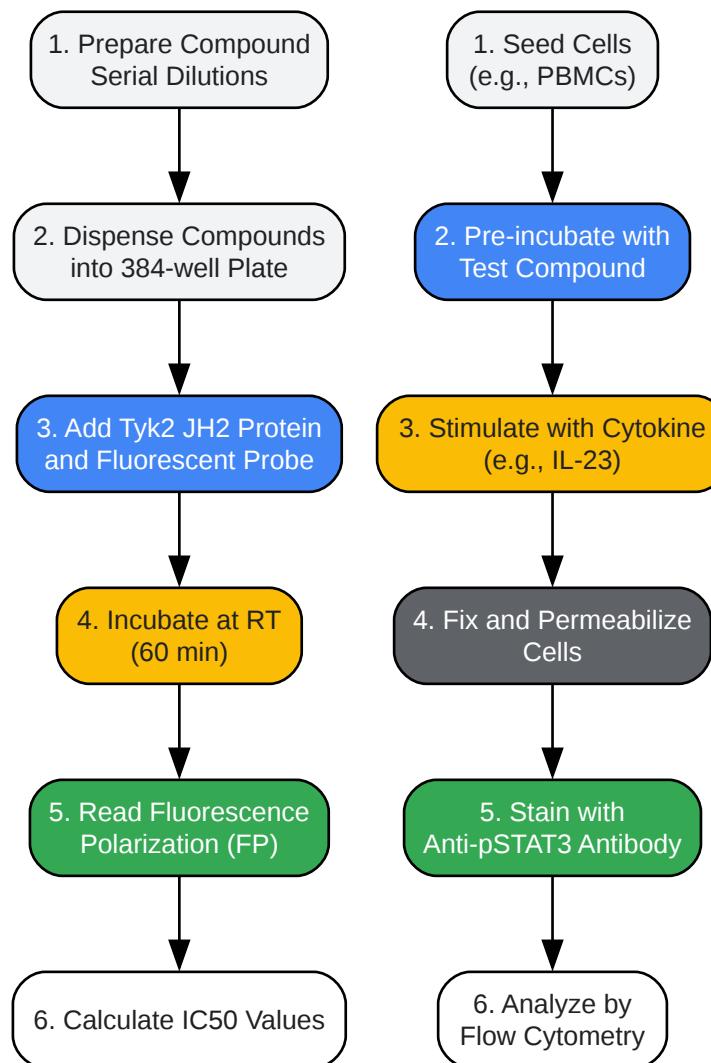
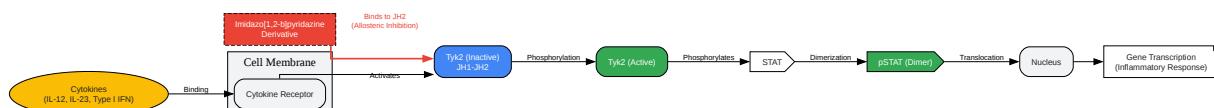
Compound of Interest

Compound Name: *Imidazo[1,2-b]pyridazin-3-amine*

Cat. No.: B062415

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals



Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is an intracellular enzyme that plays a crucial role in mediating immune and inflammatory signaling pathways.^[1] ^[2] Tyk2 is activated by various pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).^[1]^[3]^[4]^[5] Upon activation, Tyk2 phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.^[2]^[6]^[7] This central role makes Tyk2 an attractive therapeutic target for a range of autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.^[1]^[6]

A novel class of Tyk2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold has emerged as potent and selective allosteric inhibitors.^[1] Unlike traditional ATP-competitive inhibitors that target the highly conserved catalytic (JH1) domain, these compounds bind to the regulatory pseudokinase (JH2) domain.^[1]^[7] This allosteric mechanism locks Tyk2 in an inactive state, preventing its activation and subsequent downstream signaling, offering a promising strategy for achieving greater selectivity over other JAK family members.^[7]

Mechanism of Action: Allosteric Inhibition via the JH2 Domain

The Tyk2 protein contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2) that, despite being catalytically inactive, plays a critical role in regulating the kinase's function.^{[7][8]} Imidazo[1,2-b]pyridazine derivatives bind to the ATP-binding pocket of the JH2 domain.^[1] This binding stabilizes an autoinhibitory interaction between the JH2 and JH1 domains, which effectively blocks the conformational changes required for cytokine-mediated activation of the JH1 domain's catalytic activity.^[7] This allosteric inhibition prevents the phosphorylation of STATs, thereby suppressing the inflammatory cascade.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. revvity.com [revvity.com]
- 7. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Imidazo[1,2-b]pyridazine Derivatives for Allosteric Tyk2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062415#imidazo-1-2-b-pyridazine-derivatives-for-tyk2-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com